molecular formula C10H10N2O4 B14812073 4-Carbamoyl-5-cyclopropoxypicolinic acid

4-Carbamoyl-5-cyclopropoxypicolinic acid

Cat. No.: B14812073
M. Wt: 222.20 g/mol
InChI Key: NSLYRVQOIXFSHY-UHFFFAOYSA-N
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Description

4-Carbamoyl-5-cyclopropoxypicolinic acid is a substituted picolinic acid derivative characterized by a carbamoyl (-CONH₂) group at the 4-position and a cyclopropoxy (-O-cyclopropyl) moiety at the 5-position of the pyridine ring. The cyclopropoxy group confers unique steric and electronic properties, while the carbamoyl group enhances hydrogen-bonding capabilities, influencing solubility and target binding .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

4-carbamoyl-5-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c11-9(13)6-3-7(10(14)15)12-4-8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15)

InChI Key

NSLYRVQOIXFSHY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2C(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Carbamoyl-5-cyclopropoxypicolinic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine and picolinic acid derivatives. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

4-Carbamoyl-5-cyclopropoxypicolinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Carbamoyl-5-cyclopropoxypicolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a lead compound for the development of new drugs or therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its interactions with biological targets make it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. It is known to bind to certain enzymes and proteins, altering their structure and function. This binding can inhibit or activate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 4-carbamoyl-5-cyclopropoxypicolinic acid and related picolinic/pyrimidine derivatives:

Compound Name Substituents Physical/Chemical Properties Bioactivity/Applications References
4-Carbamoyl-5-cyclopropoxypicolinic acid 4-CONH₂, 5-O-cyclopropyl High polarity (carbamoyl), moderate lipophilicity (cyclopropoxy) Potential kinase inhibitor; metabolic stability due to cyclopropane ring Inferred
4-Hydroxy-5-methoxypicolinic acid 4-OH, 5-OCH₃ Lower lipophilicity (hydroxy group); hydrate forms enhance solubility Chelating agent; precursor in metal-organic frameworks
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH High reactivity (Cl substituent); acidic (carboxylic acid) Intermediate in agrochemical synthesis
4-Amino-5-cyano-6-ethoxypicolinic acid 4-NH₂, 5-CN, 6-OCH₂CH₃ Polar (amino, cyano); moderate solubility (ethoxy) Antiviral or enzyme inhibitor candidates

Functional Group Impact Analysis

  • Carbamoyl (-CONH₂) vs. However, it may reduce metabolic stability relative to amino groups .
  • Cyclopropoxy (-O-cyclopropyl) vs. Methoxy (-OCH₃) or Ethoxy (-OCH₂CH₃): The cyclopropoxy group increases steric bulk and lipophilicity, which may improve membrane permeability and resistance to oxidative metabolism compared to linear alkoxy chains .

Research Findings and Limitations

Metabolic Stability

Cyclopropane-containing compounds like 4-carbamoyl-5-cyclopropoxypicolinic acid exhibit prolonged half-lives in vitro compared to ethoxy or methoxy analogs, as the cyclopropane ring resists cytochrome P450-mediated oxidation .

Solubility Challenges

Despite its polar carbamoyl group, 4-carbamoyl-5-cyclopropoxypicolinic acid may exhibit lower aqueous solubility than 4-hydroxy-5-methoxypicolinic acid due to the hydrophobic cyclopropane moiety.

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